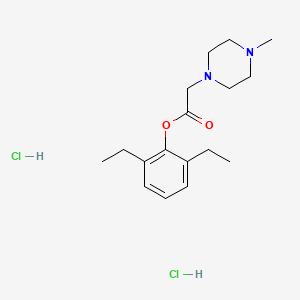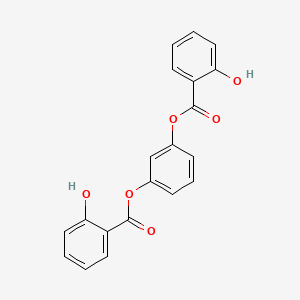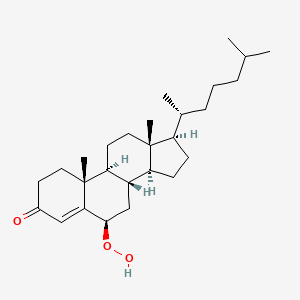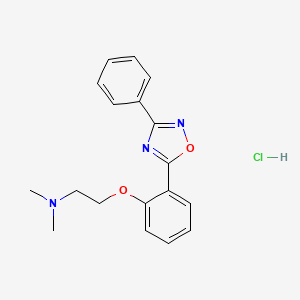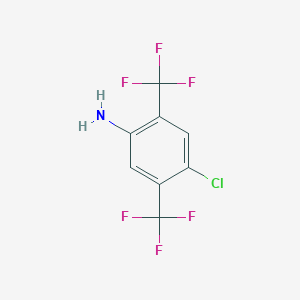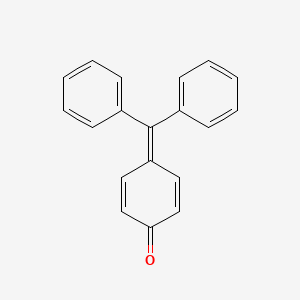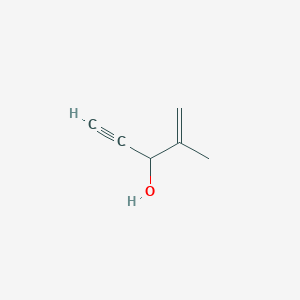
2-Methylpent-1-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpent-1-en-4-yn-3-ol can be synthesized through several methods. One common method involves the reaction of acetylene with methyl vinyl ketone in the presence of a base, followed by rearrangement to form the desired product . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetylene and methyl vinyl ketone as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Polymerization: The compound can undergo radical polymerization to form high-molecular-weight products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methylpent-1-en-4-yn-3-ol has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including prolycopene, a tangerine-colored tetra-Z-isomer of lycopene.
Pharmaceuticals: The compound is an intermediate in the production of vitamin A and other pharmaceuticals.
Polymer Chemistry: It is used in the study of radical polymerization and the formation of high-molecular-weight polymers.
Mecanismo De Acción
The mechanism of action of 2-Methylpent-1-en-4-yn-3-ol involves its reactivity due to the presence of both alkyne and alcohol functional groups. The compound can participate in various chemical reactions, including nucleophilic addition, oxidation, and reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparación Con Compuestos Similares
2-Methylpent-1-en-4-yn-3-ol can be compared with other similar compounds such as:
3-Methyl-1-penten-4-yn-3-ol: This compound has a similar structure but differs in the position of the double bond.
3-Methyl-1-pentyn-3-ol: This compound lacks the double bond present in this compound
Uniqueness
The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions due to the presence of both alkyne and alcohol functional groups. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Propiedades
Número CAS |
1572-63-0 |
|---|---|
Fórmula molecular |
C6H8O |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
2-methylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C6H8O/c1-4-6(7)5(2)3/h1,6-7H,2H2,3H3 |
Clave InChI |
CBYMOUVOSIZYAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
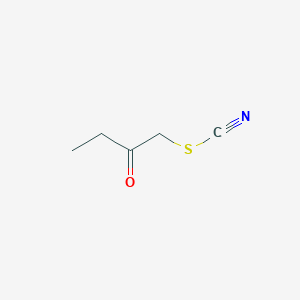
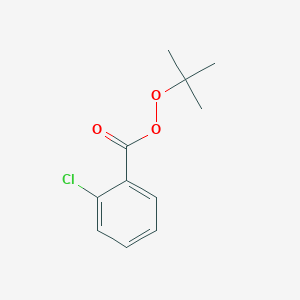
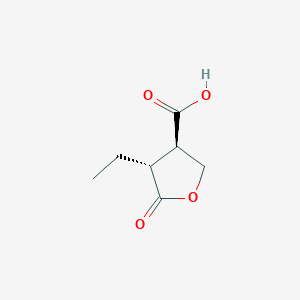
![Spiro[4.5]dec-7-ene](/img/structure/B14751434.png)
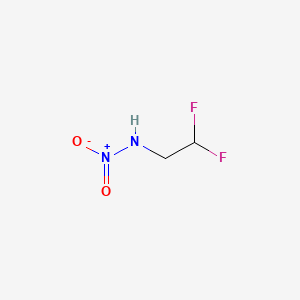
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
